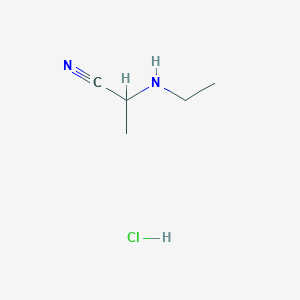

2-(Ethylamino)propanenitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cryopreservation of Human Embryos

Cryopreservation techniques, such as vitrification, employ various cryoprotectants to preserve the viability of cells, including human embryos. While "2-(Ethylamino)propanenitrile hydrochloride" is not mentioned, the study on embryo cryopreservation by Balaban et al. (2008) highlights the importance of selecting appropriate cryoprotectants to improve survival and developmental outcomes of cryopreserved embryos. Vitrification, a rapid freezing technique, showed higher embryo survival and blastocyst formation rates compared to slow freezing methods, underscoring the critical role of cryoprotectants in cryobiology research (Balaban et al., 2008).

Exposure to Environmental Contaminants

Research on exposure to various chemicals and their potential health effects is crucial in environmental health science. For instance, Bergmark's study on hemoglobin adducts of acrylamide and acrylonitrile in different populations emphasizes the importance of monitoring exposure to harmful substances. Although "this compound" is not directly related, understanding the mechanisms of exposure and health impacts of chemically related compounds can inform safety protocols and risk assessments in scientific and industrial settings (Bergmark, 1997).

Pharmacokinetics and Radiopharmacological Studies

The study of pharmacokinetics and radiopharmacological properties of compounds, such as the myocardial perfusion agent technetium (2-carbomethoxy-2-isocyano-propane)6+, provides insights into drug development and diagnostic applications. Although "this compound" is not mentioned, research in this area contributes to our understanding of how drugs and diagnostic agents are metabolized and distributed within the body, facilitating the development of new therapeutic and diagnostic tools (Kronauge et al., 1992).

Mecanismo De Acción

Target of action

Without specific studies, it’s difficult to identify the exact targets of “2-(Ethylamino)propanenitrile hydrochloride”. Nitriles, a class of organic compounds which “this compound” belongs to, are known to interact with various enzymes and receptors in the body .

Mode of action

Nitriles in general can undergo various reactions, including nucleophilic addition and reduction .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Nitriles can be involved in a variety of chemical reactions, potentially leading to a wide range of biological effects .

Propiedades

IUPAC Name |

2-(ethylamino)propanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-3-7-5(2)4-6;/h5,7H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTBDPJRVFGDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)